molecular formula C8H14O2 B149586 4-Methylcyclohexanecarboxylic acid CAS No. 4331-54-8

4-Methylcyclohexanecarboxylic acid

Cat. No.: B149586
CAS No.: 4331-54-8
M. Wt: 142.2 g/mol
InChI Key: QTDXSEZXAPHVBI-UHFFFAOYSA-N
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Description

4-Methylcyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDXSEZXAPHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195822, DTXSID20274140, DTXSID20274145
Record name 4-Methylcyclohexanecarboxylic acid
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Record name trans-4-Methylcyclohexanecarboxylic acid
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Record name cis-4-Methylcyclohexanecarboxylic acid
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4331-54-8, 934-67-8, 13064-83-0
Record name 4-Methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4331-54-8
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Record name 4-Methylcyclohexanecarboxylic acid, cis-
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Record name 4-Methylcyclohexanecarboxylic acid
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Record name 4-Methylcyclohexanecarboxylic acid, trans-
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Record name 13064-83-0
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Record name 4-Methylcyclohexanecarboxylic acid
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Record name trans-4-Methylcyclohexanecarboxylic acid
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Record name cis-4-Methylcyclohexanecarboxylic acid
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Record name 4-methylcyclohexanecarboxylic acid
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Record name trans-4-methylcyclohexanecarboxylic acid
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Record name cis-4-methylcyclohexanecarboxylic acid
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Record name 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the key structural features of 4-Methylcyclohexanecarboxylic acid?

A: this compound is a cyclohexane derivative with a carboxylic acid functional group (-COOH) attached to the ring and a methyl group (-CH3) at the 4th position relative to the carboxylic acid. It exists as two geometric isomers: cis and trans. [, , ]

Q2: How does the structure of this compound influence its adsorption to soils?

A: Research shows that the adsorption of this compound to soils is predominantly influenced by its carboxylic acid group, which interacts with soil components. Interestingly, the geometric isomerism (cis vs. trans) does not significantly impact its adsorption behavior. This contrasts with observations for biodegradation, where the trans isomers degrade faster. []

Q3: Does the molecular structure impact the biodegradation of this compound isomers?

A: Yes, studies have shown that the biodegradation rates of cis and trans isomers of this compound differ. Specifically, the trans isomers exhibit faster biodegradation compared to their cis counterparts. This difference is attributed to intramolecular hydrogen bonding, which is present only in the cis isomers, potentially hindering their interaction with degrading enzymes. []

Q4: Can this compound be used to synthesize other compounds?

A: Yes, this compound serves as a valuable precursor for synthesizing other compounds. One example is its use in preparing trans-4-Methylcyclohexane isocyanate via acylation followed by Curtius rearrangement. [] This highlights the potential of this compound as a building block in organic synthesis.

Q5: How does the presence of a methyl group in this compound affect its dielectric properties compared to unsubstituted cyclohexanecarboxylic acid?

A: The addition of a methyl group in this compound, compared to unsubstituted cyclohexanecarboxylic acid, leads to different dielectric properties. Studies using 4-n-butylcyclohexanecarboxylic acid (with a longer butyl chain) and this compound in cyclohexane solutions revealed that the length of the hydrocarbon tail significantly influences the nonlinear dielectric behavior. This difference is attributed to the varying strengths of hydrogen bonding and the resulting dimer structures formed in each compound. []

Q6: What analytical techniques are employed to identify and quantify this compound in complex mixtures?

A: Advanced analytical techniques like two-dimensional gas chromatography coupled with quadrupole time-of-flight mass spectrometry (2D GC-QTOFMS) are utilized to identify and quantify this compound, especially in complex mixtures like oil sand processed water (OSPW). This method, coupled with derivatization, allows the separation and identification of various isomers of cyclohexane carboxylic acids, enabling detailed analysis of environmental samples. []

Q7: Are there any environmental concerns associated with this compound?

A: While this compound itself exhibits low adsorption to soils, suggesting potential mobility in the environment, research on its broader environmental impact and degradation pathways is limited. [] Further studies are crucial to assess its long-term ecological effects and develop appropriate mitigation strategies if needed.

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